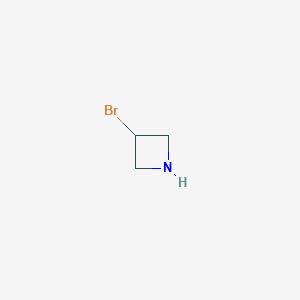

3-Bromoazetidine

Description

BenchChem offers high-quality 3-Bromoazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromoazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN/c4-3-1-5-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLIPAZOKHTKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573766 | |

| Record name | 3-Bromoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760159-34-0 | |

| Record name | 3-Bromoazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Stability and Storage of 3-Bromoazetidine

Introduction

Azetidines are four-membered, nitrogen-containing heterocyclic compounds that have become increasingly important motifs in medicinal chemistry.[1] Their unique structural properties, including significant ring strain (approximately 25.4 kcal/mol) and a rigid, sp³-rich character, often impart favorable pharmacokinetic properties such as improved metabolic stability and solubility to drug candidates.[1][2] Among functionalized azetidines, 3-bromoazetidine and its salts (hydrochloride and hydrobromide) are particularly valuable synthetic intermediates, providing a key electrophilic site for the introduction of diverse functionalities.[3][4]

However, the very features that make 3-bromoazetidine a useful building block—ring strain and the presence of a reactive carbon-bromine bond—also contribute to its inherent instability. This guide offers a comprehensive overview of the stability challenges associated with 3-bromoazetidine and provides field-proven protocols for its proper storage and handling to ensure its integrity for research and drug development applications.

The Chemical Basis of 3-Bromoazetidine's Instability

The reactivity of 3-bromoazetidine is primarily driven by two key factors:

-

Ring Strain: The four-membered azetidine ring possesses considerable angle strain, making it more susceptible to ring-opening reactions compared to larger, less-strained rings like pyrrolidines.[2]

-

Electrophilic C-Br Bond: The carbon atom attached to the bromine is electron-deficient, making it an excellent electrophile. The secondary amine within the same molecule is a potent nucleophile.

This intramolecular combination of a nucleophile and an electrophile within a strained ring system creates a molecule prone to self-reaction. The dominant decomposition pathway is intermolecular N-alkylation, where the nitrogen atom of one azetidine molecule attacks the bromine-bearing carbon of another. This process leads to dimerization and subsequent oligomerization or polymerization, resulting in a complex mixture of degradation products and a loss of the desired reagent.

Furthermore, if the azetidine is not in its salt form, the elimination of hydrogen bromide (HBr) can occur. This generated HBr is a strong acid that can catalyze further decomposition, accelerating the degradation process.

The Role of Salt Forms (HCl and HBr)

To mitigate this inherent reactivity, 3-bromoazetidine is most commonly supplied and handled as a hydrochloride (HCl) or hydrobromide (HBr) salt.[3][4] In its salt form, the nitrogen atom is protonated, forming a quaternary ammonium salt. This protonation effectively "protects" the nitrogen, diminishing its nucleophilicity and significantly inhibiting the intermolecular N-alkylation pathway. This dramatically improves the compound's shelf-life and handling characteristics compared to the freebase form.

Recommended Storage and Handling Protocols

Proper storage and handling are critical to preserving the quality and reactivity of 3-bromoazetidine salts. The primary goals are to prevent degradation from moisture, heat, and chemical incompatibility.

Long-Term Storage

For optimal long-term stability, 3-bromoazetidine salts should be stored under the conditions summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Reduces the kinetic rate of potential decomposition pathways. Avoids heat that can accelerate degradation.[5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or caking.[5] An inert atmosphere displaces moisture and oxygen. |

| Container | Tightly Sealed, Opaque | Prevents exposure to atmospheric moisture and light.[6][7] |

| Incompatibilities | Strong Oxidizing Agents, Strong Bases | Avoids unwanted chemical reactions.[8] Strong bases will neutralize the acid salt, liberating the unstable freebase form. |

Experimental Workflow: Preparing 3-Bromoazetidine for Reaction

When using 3-bromoazetidine salts in a chemical reaction, the key is to generate the reactive freebase form in situ or just prior to use, minimizing the time it exists in its unstable state.

Protocol 1: In-Situ Freebasing for Reaction

This protocol is designed for reactions where the presence of a mild inorganic base is tolerable.

-

Inert Atmosphere: Set up the reaction vessel under an inert atmosphere (Argon or Nitrogen) and add the desired solvent.

-

Add Salt: Add the 3-bromoazetidine salt (e.g., hydrochloride) to the reaction vessel.

-

Add Base: Add a mild, non-nucleophilic base (e.g., sodium bicarbonate, potassium carbonate, or a tertiary amine like triethylamine or DIPEA). Typically, 1.1 to 1.5 equivalents are used to neutralize the HCl salt and ensure a slight excess.

-

Stir: Allow the mixture to stir for 15-30 minutes at room temperature to ensure complete neutralization and formation of the freebase.

-

Proceed with Reaction: Add the other reagents to the vessel to proceed with the desired chemical transformation.

Assessing Stability and Purity

Regularly assessing the purity of 3-bromoazetidine is crucial, especially for older batches or material that may have been improperly stored.

Primary Decomposition Pathway

The primary degradation route involves the nucleophilic attack of the azetidine nitrogen onto the carbon bearing the bromine atom of another molecule. This dimerization can continue, leading to oligomers. The liberation of HBr can further catalyze this process if the material is not stored as a salt.

Analytical Methods for Purity Assessment

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most effective tools for assessing the purity of 3-bromoazetidine. The spectrum of the pure compound is simple and well-defined. The appearance of new, complex signals, particularly in the aliphatic region, often indicates the presence of oligomeric degradation products.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to detect the presence of the starting material and identify higher molecular weight species corresponding to dimers and other oligomers.[10][11] This provides a sensitive method for detecting early signs of degradation.

Protocol 2: Purity Assessment by ¹H NMR

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the 3-bromoazetidine salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Compare the acquired spectrum to a reference spectrum of a pure sample.

-

Look for the characteristic peaks of the azetidine ring protons.

-

Integrate the peaks corresponding to the product and any impurity signals to estimate the level of degradation. The presence of broad, unresolved peaks often suggests polymerization.

-

Conclusion

3-Bromoazetidine is a powerful synthetic tool whose utility is balanced by its inherent instability. By understanding the chemical principles behind its degradation—namely, the propensity for intermolecular N-alkylation driven by ring strain—researchers can take effective measures to preserve its integrity. Supplying and storing the compound as a hydrochloride or hydrobromide salt is the first and most critical step. Adherence to strict storage protocols, including refrigeration under an inert atmosphere, and employing careful handling techniques like in-situ freebasing, will ensure that this valuable building block performs reliably and reproducibly in synthesis, ultimately accelerating drug discovery and development efforts.

References

-

PubChem. tert-Butyl 3-bromoazetidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Williams, R. S. et al. (2004). A common mechanism of action for three mood-stabilizing drugs. Nature. Available from: [Link]

-

Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available from: [Link]

-

Prajapati, M. et al. (2018). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. Available from: [Link]

-

Gámez-Montaño, R. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

-

Impactfactor. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. Impactfactor. Available from: [Link]

-

Myers, T. W. et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Publications. Available from: [Link]

-

Wang, X.-R. & Zhang, Y. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

-

Brewster, J. et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

-

Nguyen, M. T. et al. (2013). Decomposition pathways of the neutral and protonated formamide in some lower-lying excited states. PubMed. Available from: [Link]

-

Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available from: [Link]

-

Lambert, M. A. et al. (1989). Single derivatization method for routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids. PubMed. Available from: [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Impactfactor. (2023). QbD Approach for Analysis of Tirzepatide in its Bulk and Marketed Formulation by Stability Indicating RP-HPLC. Impactfactor. Available from: [Link]

-

Gordon, Z. et al. (2019). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry. Available from: [Link]

-

Singh, S. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

-

Singh, S. et al. (2002). New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form. PubMed. Available from: [Link]

-

Rolston, N. et al. (2019). Altered Stability and Degradation Pathway of CH3NH3PbI3 in Contact with Metal Oxide. ResearchGate. Available from: [Link]

-

Ji, Y. et al. (2018). Supplementary Material: An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available from: [Link]

-

PubChem. 3-Bromoazetidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Lab Alley. How to Store Boric Acid. Lab Alley. Available from: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 3-Bromoazetidine hydrochloride | C3H7BrClN | CID 46735154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 229496-83-7|3-Bromoazetidine hydrobromide|BLD Pharm [bldpharm.com]

- 5. laballey.com [laballey.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. New findings on degradation of famotidine under basic conditions: identification of a hitherto unknown degradation product and the condition for obtaining the propionamide intermediate in pure form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Bromoazetidine

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the discovery and seminal synthesis of 3-bromoazetidine. It further contrasts this foundational work with contemporary, high-yield methodologies, offering a comprehensive understanding of this critical building block in medicinal chemistry.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its inherent ring strain and non-planar geometry offer unique conformational constraints and metabolic stability to parent molecules. Among its substituted derivatives, 3-bromoazetidine has emerged as a particularly valuable and versatile intermediate, enabling the introduction of the azetidine moiety into a wide array of complex molecules through various cross-coupling and nucleophilic substitution reactions. This guide delves into the historical context of its first synthesis and outlines the evolution of its preparation to the efficient, gram-scale methods utilized today.

The Foundational Synthesis: A Classic Approach via Nucleophilic Substitution

The first reported synthesis of a 3-haloazetidine derivative, and by extension, the conceptual framework for accessing 3-bromoazetidine, can be traced back to the work of Anderson and Lok in 1972. Their research, focused on the preparation of azetidine-3-carboxylic acid, ingeniously utilized a brominated intermediate. The classical approach to the azetidine core, and the one that laid the groundwork for the first synthesis of 3-bromoazetidine, begins with the readily available starting material, epichlorohydrin.

This methodology hinges on the initial reaction of epichlorohydrin with a primary amine bearing a protecting group that can be readily cleaved in later steps. The benzhydryl (diphenylmethyl) group is a common choice for this role due to its steric bulk, which can direct the regioselectivity of the epoxide opening, and its susceptibility to hydrogenolysis.

The synthesis proceeds through the formation of a key intermediate, 1-benzhydryl-3-azetidinol. The hydroxyl group of this intermediate is then converted into a better leaving group, typically a mesylate or tosylate, to facilitate nucleophilic substitution with a bromide source.

Causality in Experimental Design: The Classical Pathway

The choice of the benzhydryl protecting group is strategic. Its large size favors the nucleophilic attack of the amine on the terminal carbon of the epichlorohydrin, minimizing the formation of the isomeric amino alcohol. The subsequent intramolecular cyclization to form the azetidine ring is a classic example of an intramolecular Williamson ether synthesis analogue, where the amine acts as the nucleophile and the carbon bearing the chlorine is the electrophile.

The conversion of the 3-hydroxyl group to a bromide is a critical step. Direct bromination of the alcohol is often challenging and can lead to side reactions. Therefore, a two-step process involving the formation of a sulfonate ester (mesylate or tosylate) is employed. This transforms the hydroxyl into an excellent leaving group, readily displaced by a bromide ion in an SN2 reaction. The choice of a bromide source like lithium bromide or sodium bromide is dictated by its solubility in the reaction solvent and its nucleophilicity.

Finally, the removal of the benzhydryl protecting group is typically achieved through catalytic hydrogenation, yielding the desired 3-bromoazetidine, often isolated as its hydrochloride salt to improve stability.

Experimental Protocol: Synthesis of 3-Bromoazetidine Hydrochloride (Classical Method)

This protocol is a representation of the classical synthetic route.

Step 1: Synthesis of 1-Benzhydryl-3-azetidinol

-

To a solution of benzhydrylamine in a suitable solvent (e.g., methanol or water), epichlorohydrin is added dropwise at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is stirred for several hours, allowing for the formation of the amino alcohol intermediate.

-

A base (e.g., sodium hydroxide) is then added to promote the intramolecular cyclization to the azetidine ring.

-

The product, 1-benzhydryl-3-azetidinol, is then extracted, purified, and characterized.

Step 2: Mesylation of 1-Benzhydryl-3-azetidinol

-

1-Benzhydryl-3-azetidinol is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C.

-

A base, such as triethylamine, is added, followed by the dropwise addition of methanesulfonyl chloride.

-

The reaction is stirred at low temperature until completion, yielding 1-benzhydryl-3-azetidinyl mesylate.

-

The product is isolated through an aqueous workup and purified.

Step 3: Bromination to form 1-Benzhydryl-3-bromoazetidine

-

The mesylate from the previous step is dissolved in an appropriate solvent (e.g., acetone or DMF).

-

An excess of a bromide salt, such as lithium bromide, is added.

-

The mixture is heated to facilitate the nucleophilic substitution of the mesylate by the bromide ion.

-

After completion, the reaction is worked up to isolate 1-benzhydryl-3-bromoazetidine[1].

Step 4: Deprotection to 3-Bromoazetidine Hydrochloride

-

1-Benzhydryl-3-bromoazetidine is dissolved in a suitable solvent like methanol.

-

A palladium on carbon catalyst (Pd/C) is added.

-

The mixture is subjected to a hydrogen atmosphere (hydrogenolysis) to cleave the benzhydryl group.

-

After the reaction is complete, the catalyst is filtered off, and hydrochloric acid is added to the filtrate to precipitate 3-bromoazetidine as its hydrochloride salt[2].

A Modern Paradigm: The Strain-Release Synthesis

While the classical synthesis was groundbreaking, it often involves multiple steps and can be challenging to scale up. In recent years, a more efficient and elegant one-pot, gram-scale synthesis has been developed, leveraging the high ring strain of 1-azabicyclo[1.1.0]butane (ABB)[3]. This intermediate, first synthesized by Funke in 1969, is a potent electrophile and nucleophile, allowing for a modular and rapid construction of 1,3-disubstituted azetidines[3].

The Logic of Strain-Release

The high degree of ring strain in ABB makes the central C-N bond susceptible to cleavage. This allows for the simultaneous introduction of a nucleophile at the C3 position and an electrophile (in the form of a protecting group) at the nitrogen atom in a single pot. This approach significantly shortens the synthetic sequence and often leads to higher overall yields.

Experimental Protocol: N-Boc-3-bromoazetidine via Strain-Release

This protocol outlines the modern, gram-scale synthesis of a protected 3-bromoazetidine derivative[3].

Step 1: In situ generation of 1-Azabicyclo[1.1.0]butane (ABB)

-

A precursor, 2,3-dibromopropylamine hydrobromide (prepared from allylamine and bromine), is treated with a strong base like phenyllithium at low temperature (-78 °C) to generate ABB in situ.

Step 2: One-Pot Bromination and Protection

-

To the cold solution containing ABB, a bromine source (e.g., lithium bromide) and an electrophilic protecting group precursor (e.g., di-tert-butyl dicarbonate, Boc2O) are added.

-

The reaction is allowed to slowly warm to room temperature. The strained ABB ring opens, with the bromide attacking the C3 position and the nitrogen being trapped by the Boc group.

-

The reaction is then quenched and worked up.

-

Purification by column chromatography yields the desired N-Boc-3-bromoazetidine in good yield (typically around 79%)[3].

Characterization and Data

The proper characterization of 3-bromoazetidine and its derivatives is crucial for their use in further synthetic applications. Below is a summary of key physical and spectroscopic data.

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-Bromoazetidine Hydrochloride | C₃H₇BrClN | 172.45 | Solid |

| 1-Benzhydryl-3-bromoazetidine | C₁₆H₁₆BrN | 302.21 | Not specified |

| tert-Butyl 3-bromoazetidine-1-carboxylate | C₈H₁₄BrNO₂ | 236.11 | Colorless to light yellow liquid |

Table 1: Physical Properties of 3-Bromoazetidine and its Derivatives. [1][2][4]

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| tert-Butyl 3-bromoazetidine-1-carboxylate | 4.55-4.46 (m, 3H), 4.22-4.14 (m, 2H), 1.44 (s, 9H) | 155.8, 80.2, 60.3 (br, 2C), 33.0, 28.4 (3C) |

Table 2: NMR Spectroscopic Data for tert-Butyl 3-bromoazetidine-1-carboxylate. [4]

Visualizing the Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams outline the classical and modern routes to 3-bromoazetidine.

Caption: Classical synthesis of 3-bromoazetidine hydrochloride.

Caption: Modern strain-release synthesis of N-Boc-3-bromoazetidine.

Conclusion

The journey from the initial multi-step synthesis of 3-bromoazetidine to the elegant and efficient strain-release strategies of today highlights the significant advancements in synthetic organic chemistry. While the classical methods provided the crucial initial access to this versatile building block, modern approaches have made it readily available on a larger scale, fueling its widespread use in the development of novel therapeutics. Understanding both the historical context and the current state-of-the-art for the synthesis of 3-bromoazetidine provides researchers with a powerful toolkit for the design and construction of next-generation pharmaceuticals.

References

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

- Anderson Jr., A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953–3955.

-

Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8. [Link]

-

PubChem. (n.d.). 3-Bromoazetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.

- Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

-

MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6529. [Link]

- Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

-

IndiaMART. (n.d.). 1-benzhydryl Azetidin-3-ol. Retrieved from [Link]

-

Alpha Chemika. (n.d.). 1 - BENZHYDRYL - 3 - AZETIDINOL. Retrieved from [Link]

Sources

3-Bromoazetidine ring strain and reactivity

An In-Depth Technical Guide to the Ring Strain and Reactivity of 3-Bromoazetidine

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to drug candidates. Among its derivatives, 3-bromoazetidine stands out as a uniquely versatile and reactive building block. This guide provides a detailed exploration of the core principles governing its utility: the inherent ring strain of the four-membered ring and the reactivity imparted by the C-Br bond. We will dissect the conformational intricacies of the puckered azetidine ring, provide field-proven synthetic protocols, and analyze the key reaction mechanisms—nucleophilic substitution and ring-opening—that make this molecule an indispensable tool for researchers and drug development professionals.

The Azetidine Ring: A Profile in Controlled Instability

Four-membered rings, such as azetidine, exist in a state of controlled instability driven by significant ring strain. This strain is not a singular phenomenon but a combination of two primary factors:

-

Angle Strain (Baeyer Strain): The internal bond angles of a planar four-membered ring would be 90°. This is a substantial deviation from the ideal ~109.5° angle for sp³-hybridized carbon and nitrogen atoms. To alleviate this, azetidine rings are not planar but adopt a "puckered" conformation.[1]

-

Torsional Strain (Pitzer Strain): In a planar conformation, the C-H bonds on adjacent ring atoms would be fully eclipsed, creating repulsive steric interactions. The puckering of the ring helps to stagger these bonds, reducing torsional strain.[1]

The presence of a bromine atom at the 3-position introduces further complexity. Its steric bulk and electronegativity influence the ring's puckering equilibrium, favoring conformations that minimize unfavorable steric interactions. This delicate balance between strain and substitution dictates the molecule's reactivity, predisposing it to reactions that release this stored energy.

Physicochemical Properties

The most commonly used form of 3-bromoazetidine in synthesis is the N-protected tert-butyl carbamate (Boc) derivative, which enhances stability and handling.

| Property | Value | Source |

| Compound Name | tert-Butyl 3-bromoazetidine-1-carboxylate | [2] |

| Molecular Formula | C₈H₁₄BrNO₂ | [2] |

| Molecular Weight | 236.11 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 258 °C | [3] |

| Density | 1.443 g/cm³ | [3] |

| Storage Temp. | 2-8 °C | [3] |

Synthesis of N-Boc-3-Bromoazetidine: A Strain-Release Approach

The synthesis of N-protected 3-haloazetidines has been refined to provide reliable, gram-scale access to these crucial intermediates. A highly effective method utilizes a strain-release concept starting from an acyclic precursor.[4] This approach avoids the often lower-yielding methods that rely on functionalizing a pre-formed azetidine-3-ol.

Caption: One-pot synthesis of N-Boc-3-bromoazetidine.

Experimental Protocol: Gram-Scale Synthesis of tert-Butyl 3-bromoazetidine-1-carboxylate[3][4]

This protocol is adapted from a strain-release methodology that has proven robust and scalable.[4]

-

Materials:

-

1-Amino-2,3-dibromopropane hydrobromide (e.g., 3.5 g, 11.8 mmol, 1.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF) (35 mL)

-

Phenyllithium (PhLi) solution (1.8 M in dibutyl ether, 18.5 mL, 35.3 mmol, 3.0 equiv.)

-

Lithium Bromide (LiBr)

-

Acetonitrile (MeCN)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Saturated aqueous NaHCO₃, Na₂S₂O₃, and brine solutions

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous Na₂SO₄ or MgSO₄ for drying

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add 1-amino-2,3-dibromopropane hydrobromide (1.0 equiv.).[3]

-

Add anhydrous THF and cool the resulting slurry to -78 °C using a dry ice/acetone bath.

-

Slowly add the PhLi solution via syringe over 15-20 minutes. The reaction mixture will typically turn a milky white or yellow.

-

Stir the mixture at -78 °C for 2 hours. This step forms the reactive azabicyclobutane intermediate in situ.

-

In a separate flask, prepare a solution of LiBr (excess) and Boc₂O (1.1-1.2 equiv.) in MeCN. Add this solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

-

Work-up:

-

Pour the reaction mixture into 200 mL of water.

-

Wash sequentially with saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃.[3]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 150 mL).[3]

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.[3]

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5-20% ethyl acetate in hexanes, to afford the target compound as a clear liquid.[3]

-

-

Causality and Insights:

-

Why PhLi? Phenyllithium acts as a strong, non-nucleophilic base to facilitate the initial cyclization to the highly strained azabicyclobutane intermediate. Using three equivalents ensures complete deprotonation and reaction.

-

Why LiBr? The bromide ion from LiBr acts as the nucleophile that opens the strained intermediate, installing the desired bromine at the 3-position. This is the "strain-release" step.

-

Why Boc₂O? The in situ generated 3-bromoazetidine is a volatile and somewhat unstable secondary amine. The addition of Boc₂O immediately protects the nitrogen, yielding a stable, easy-to-handle product (N-Boc-3-bromoazetidine).

-

Core Reactivity: A Tale of Two Pathways

The synthetic utility of 3-bromoazetidine is dominated by two primary reaction pathways, both of which leverage its inherent structural features.

Pathway 1: Nucleophilic Substitution at C-3

This is the most common and predictable reaction of 3-bromoazetidine. The C-Br bond is polarized, making the C-3 carbon electrophilic, and bromide is an excellent leaving group. The reaction typically proceeds via an Sₙ2 mechanism.

N-Boc-3-bromoazetidine

N-Boc-3-bromoazetidine

product [label=<

Substituted Product

Substituted Product

];

LG [label="Br⁻"];

{rank=same; reagents; reactant;} {rank=same; product; LG;}

reagents -> reactant [label="Sₙ2 Attack", fontcolor="#EA4335", color="#EA4335"]; reactant -> product [label="Inversion of\nStereochemistry", fontcolor="#34A853", color="#34A853"]; reactant -> LG [style=invis]; edge [style=invis]; reagents -> product; }

Caption: Nucleophilic substitution at the C-3 position.

This pathway allows for the direct installation of a wide variety of functional groups. For instance, treatment of N-Boc-3-iodoazetidine (a close analog) with sodium cyanide provides a direct route to azetidine-3-carboxylic acid derivatives, which are valuable building blocks.[4] The same transformation is readily achievable from the bromo-analog.

-

Experimental Protocol: Synthesis of N-Boc-azetidine-3-carbonitrile [4]

-

Materials: N-Boc-3-bromoazetidine, Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO).

-

Procedure: Dissolve N-Boc-3-bromoazetidine (1.0 equiv.) in DMSO. Add NaCN (1.2-1.5 equiv.) portion-wise. Heat the mixture to 50-60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by silica gel chromatography to yield the desired nitrile.

-

Pathway 2: Nucleophilic Ring-Opening

Under more forcing conditions, particularly with Lewis or Brønsted acid activation, the azetidine ring itself can be opened by a nucleophile.[5] This reaction is driven by the release of the ~26 kcal/mol of ring strain.

The mechanism involves activation of the ring nitrogen, which weakens the adjacent C-N bonds. A nucleophile can then attack one of the ring carbons (C-2 or C-4), leading to irreversible C-N bond cleavage.[5]

Caption: Lewis acid-mediated ring-opening of an azetidine.

While less common for 3-bromoazetidine itself (as substitution is often faster), this pathway is crucial for understanding potential side reactions and is a viable strategy for related azetidines like 1-benzhydrylazetidin-3-ol.[5] Initial attempts to open this specific ring with phenol at high temperatures gave low yields, but the use of a Lewis acid like aluminum chloride (AlCl₃) significantly promotes the reaction by coordinating to the nitrogen, making the ring more electrophilic.[5]

Applications in Drug Discovery

The 3-substituted azetidine motif is a privileged scaffold in medicinal chemistry. Its incorporation can lead to:

-

Improved Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility compared to carbocyclic analogs.

-

Metabolic Stability: The strained ring can be more resistant to metabolic degradation at certain positions.

-

Novel Exit Vectors: The rigid, three-dimensional structure of the azetidine ring provides well-defined vectors for substituents to probe biological space, aiding in structure-activity relationship (SAR) studies.

3-Bromoazetidine is a key intermediate for accessing these valuable structures. It has been used in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and tachykinin antagonists.[6][7][8] For example, novel azetidine amides have been developed as potent and selective small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key target in oncology.[6]

Conclusion

3-Bromoazetidine is a powerful synthetic intermediate whose utility is fundamentally derived from the interplay of its inherent ring strain and the reactivity of the carbon-bromine bond. The strain energy makes the ring susceptible to high-energy transformations, while the C-Br bond provides a reliable handle for functionalization via predictable Sₙ2 reactions. By understanding these core principles, researchers can leverage 3-bromoazetidine to efficiently construct complex molecular architectures, accelerating the discovery and development of next-generation therapeutics. This guide has provided the foundational knowledge, from synthesis to reaction mechanisms, to empower scientists to confidently incorporate this valuable building block into their research programs.

References

-

Ji, Y. et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available from: [Link]

-

tert-Butyl 3-bromoazetidine-1-carboxylate. PubChem. Available from: [Link]

-

D'hooghe, M., et al. (2011). Reactions of nucleophiles with 1-tert-butyl-3-chloroazetidine and 1-tert-butyl-2-chloromethylaziridine. The Journal of Organic Chemistry, 76(7), 2157-2167. Available from: [Link]

-

Cabezas, C., et al. (2023). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Molecules, 28(23), 7869. Available from: [Link]

-

Reddy, G. J., et al. (2014). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 26(10), 2845-2848. Available from: [Link]

-

Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry. Available from: [Link]

-

3-Bromoazetidine hydrochloride. PubChem. Available from: [Link]

-

Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8058-8070. Available from: [Link]

-

8.4: Nucleophilic Substitution - 1st Order. Chemistry LibreTexts. Available from: [Link]

-

Bond Angle Strain in Three Membered Heterocycles. YouTube. Available from: [Link]

-

Peterson, E. A., et al. (2022). Ring-Opening Reactions of Phosphoramidate Heterocycles. Organic letters, 24(17), 3169-3174. Available from: [Link]

-

Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry-A European Journal, 25(6), 1394-1405. Available from: [Link]

-

Kurbanov, R. K., et al. (2013). Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. Russian Journal of General Chemistry, 83, 1651-1658. Available from: [Link]

-

Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. YouTube. Available from: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

-

Podkorytov, I. S., et al. (2022). Ring Strain Energies of Three-Membered Homoatomic Inorganic Rings El3 and Diheterotetreliranes El2Tt (Tt = C, Si, Ge): Accurate versus Additive Approaches. Inorganic Chemistry, 61(35), 13936-13945. Available from: [Link]

-

Reddy, T. J., et al. (2000). ChemInform Abstract: Nucleophilic Ring-Opening of Benzoxazinones by DBU: Some Observations. ChemInform, 31(2). Available from: [Link]

-

Atanasov, V., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. International Journal of Molecular Sciences, 24(23), 16672. Available from: [Link]

-

Ring strain. Wikipedia. Available from: [Link]

-

Clark, J. (2012). Understanding Chemistry - Organic Mechanisms Menu. Chemguide. Available from: [Link]

- Synthesis of azetidine derivatives. Google Patents.

-

Amyes, T. L. (2007). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. ACS. Available from: [Link]

-

Nucleophilic Substitution Mechanisms - AQA A-Level Organic Chemistry. YouTube. Available from: [Link]

-

Chen, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. Available from: [Link]

-

Figure 3. Three distinct conformations of peptide 3 with relevant.... ResearchGate. Available from: [Link]

-

Roberts, J. D., & Caserio, M. C. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

-

G. V. R. de la C., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2521. Available from: [Link]

- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.

-

4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. tert-Butyl 3-bromoazetidine-1-carboxylate | C8H14BrNO2 | CID 53415291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl 3-bromoazetidine-1-carboxylate | 1064194-10-0 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Bromoazetidine in the Synthesis of GPCR Ligands

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

G-protein coupled receptors (GPCRs) represent one of the most important and successfully targeted protein families in drug discovery. The development of novel ligands with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. Small, strained heterocyclic scaffolds have garnered significant attention for their ability to impart favorable properties to drug candidates. Among these, the azetidine ring has emerged as a valuable moiety in medicinal chemistry. This application note provides a detailed guide on the utility of 3-bromoazetidine, a key building block, in the synthesis of GPCR ligands. We will explore the rationale behind incorporating the azetidine scaffold, present a detailed, field-proven synthetic protocol for a muscarinic receptor ligand precursor, and discuss the broader implications for drug design and development.

Introduction: The Strategic Value of the Azetidine Scaffold in GPCR Ligand Design

GPCRs are integral membrane proteins that play a crucial role in signal transduction, mediating cellular responses to a wide array of extracellular stimuli. Their involvement in numerous physiological processes makes them prime targets for therapeutic intervention in a vast range of diseases. The design of small molecule ligands that can modulate GPCR activity with high specificity remains a central challenge in medicinal chemistry.

The incorporation of small, rigid scaffolds is a well-established strategy to improve the pharmacological properties of drug candidates. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties that make it an attractive building block for GPCR ligands:

-

Conformational Rigidity and Vectorial Projection: The strained nature of the azetidine ring restricts the conformational freedom of the molecule, which can lead to a more defined presentation of key pharmacophoric elements towards the receptor binding pocket. This pre-organization can result in a lower entropic penalty upon binding, potentially increasing binding affinity. The substituents on the azetidine ring are projected in well-defined vectors, allowing for precise exploration of the three-dimensional space within the binding site.

-

Improved Physicochemical Properties: Azetidine-containing compounds often exhibit improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their more flexible or larger ring counterparts. These attributes are critical for developing orally bioavailable drugs with favorable pharmacokinetic profiles.

-

Novel Chemical Space: The introduction of the azetidine moiety provides access to novel chemical space, enabling the design of ligands with unique intellectual property positions.

3-Bromoazetidine, particularly in its N-protected form (e.g., Boc-protected), serves as a versatile and reactive intermediate for introducing the azetidine scaffold into a target molecule. The bromine atom at the 3-position provides a convenient handle for nucleophilic substitution reactions, allowing for the attachment of various pharmacophoric fragments.

Featured Application: Synthesis of a Key Intermediate for Muscarinic M4 Receptor Agonists

To illustrate the practical application of 3-bromoazetidine in GPCR ligand synthesis, we present a detailed protocol for the preparation of tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate. This compound is a key intermediate in the synthesis of selective muscarinic M4 receptor agonists, as described in patent literature. Muscarinic receptors are a class of GPCRs that are important targets for the treatment of various neurological and psychiatric disorders.

Synthetic Rationale and Workflow

The synthetic strategy involves a two-step process starting from the commercially available N-Boc-3-bromoazetidine. The core of this synthesis is the N-alkylation of pyrazole with the protected 3-bromoazetidine.

Caption: Synthetic workflow for a muscarinic M4 agonist precursor.

Detailed Synthetic Protocol

Protocol: Synthesis of tert-Butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| N-Boc-3-bromoazetidine | 188375-92-0 | 252.12 | 1.0 g | 3.97 |

| Pyrazole | 288-13-1 | 68.08 | 0.30 g | 4.37 |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | 0.175 g | 4.37 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 10 mL | - |

| Saturated aqueous NH₄Cl solution | 12125-02-9 | 53.49 | As needed | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

| Silica gel for column chromatography | 7631-86-9 | 60.08 | As needed | - |

Procedure:

-

Preparation of the Nucleophile: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion in oil, 0.175 g, 4.37 mmol). Carefully wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then decant the hexanes. Add anhydrous DMF (5 mL) to the flask.

-

Reaction with Pyrazole: To the suspension of sodium hydride in DMF, add a solution of pyrazole (0.30 g, 4.37 mmol) in anhydrous DMF (2 mL) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should be observed.

-

N-Alkylation: Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-bromoazetidine (1.0 g, 3.97 mmol) in anhydrous DMF (3 mL) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford tert-butyl 3-(1H-pyrazol-1-yl)azetidine-1-carboxylate as a colorless oil or a white solid.

Expected Yield: 70-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

-

Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates pyrazole to form the highly nucleophilic pyrazolide anion. Anhydrous DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively solvates the sodium cation without interfering with the nucleophile.

-

Protection Strategy: The use of a Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen is crucial. It prevents self-alkylation and other side reactions. The Boc group is stable under the basic reaction conditions and can be readily removed under acidic conditions in a subsequent step to allow for further functionalization.

-

Reaction Conditions: The reaction is initiated at 0 °C to control the initial exothermic deprotonation of pyrazole. The subsequent alkylation is allowed to proceed at room temperature to ensure a reasonable reaction rate.

-

Purification: Flash column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.

Broader Applications and Future Directions

The synthetic strategy outlined above is not limited to muscarinic receptor ligands. The versatile 3-bromoazetidine scaffold can be utilized to synthesize a wide range of GPCR ligands by varying the nucleophile.

Caption: Versatility of 3-bromoazetidine in GPCR ligand synthesis.

For instance, reacting N-Boc-3-bromoazetidine with:

-

Substituted anilines or other amines can lead to the synthesis of ligands for dopamine and serotonin receptors.

-

Phenols or thiols can be used to introduce aryl ether or thioether linkages, which are common motifs in various GPCR ligands.

-

Carboxylic acids (via esterification followed by other transformations) can open up routes to a diverse array of ligand structures.

The continued exploration of 3-bromoazetidine and other substituted azetidines as building blocks in medicinal chemistry will undoubtedly lead to the discovery of novel GPCR modulators with enhanced therapeutic potential. The development of more efficient and stereoselective methods for the synthesis and functionalization of azetidines remains an active area of research with significant implications for the future of drug discovery.

Conclusion

3-Bromoazetidine is a powerful and versatile building block for the synthesis of GPCR ligands. Its incorporation can lead to compounds with improved pharmacological profiles due to the unique structural and physicochemical properties of the azetidine ring. The detailed synthetic protocol provided herein for a key intermediate of a muscarinic M4 receptor agonist demonstrates a practical and efficient application of this valuable synthon. Researchers and drug development professionals are encouraged to explore the potential of 3-bromoazetidine in their own GPCR-targeted drug discovery programs to unlock new therapeutic opportunities.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. [Link]

-

An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]

- Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic m4 receptor agonists.

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]

Application Notes and Protocols for Nucleophilic Substitution on N-Boc-3-bromoazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed protocol for the nucleophilic substitution on N-Boc-3-bromoazetidine, a pivotal reaction for the synthesis of diverse 3-substituted azetidines. These unique four-membered heterocyclic scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates. This document offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures for various nucleophile classes, a comprehensive data summary, and a troubleshooting guide to navigate potential challenges. The protocols are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of 3-Substituted Azetidines in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain, which is greater than that of pyrrolidine but less than that of the more reactive aziridine, provides a unique conformational rigidity.[2] The introduction of substituents at the 3-position of the azetidine ring allows for the precise vectoral projection of chemical functionalities into three-dimensional space, enabling fine-tuning of interactions with biological targets. N-Boc-3-bromoazetidine is a versatile and commercially available building block that serves as an excellent electrophile for the introduction of a wide array of substituents via nucleophilic substitution.[3] This guide will provide the necessary protocols to empower researchers to confidently and efficiently synthesize a diverse library of 3-substituted azetidines for applications in drug discovery and development.

Mechanistic Insights: The SN2 Pathway and the Role of the N-Boc Group

The nucleophilic substitution on N-Boc-3-bromoazetidine predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the 3-position of the azetidine ring from the backside, simultaneously displacing the bromide leaving group.[3]

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom plays a crucial role in this transformation.[6] It serves two primary functions:

-

Deactivation of the Nitrogen Nucleophilicity: The electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity of the azetidine nitrogen, preventing self-reaction or other unwanted side reactions.

-

Enhancement of Stability: The Boc group provides steric bulk and electronic stabilization to the azetidine ring, making the starting material and the product generally stable under the reaction and purification conditions.[6]

The choice of solvent, base, and temperature is critical to ensure the reaction proceeds efficiently and minimizes potential side reactions, such as elimination or ring-opening.

Caption: General SN2 mechanism on N-Boc-3-bromoazetidine.

General Protocol for Nucleophilic Substitution

This section outlines a general procedure for the nucleophilic substitution on N-Boc-3-bromoazetidine. Specific conditions for different classes of nucleophiles are detailed in the subsequent sections.

Materials and Reagents

| Reagent/Material | Purpose | Typical Specifications |

| N-Boc-3-bromoazetidine | Electrophile | >97% purity |

| Nucleophile | Reactant | 1.0 - 2.0 equivalents |

| Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) | Acid scavenger/Nucleophile activator | Anhydrous, finely powdered |

| Solvent (e.g., DMF, CH₃CN, DMSO) | Reaction medium | Anhydrous, appropriate grade |

| Inert Gas (e.g., N₂, Ar) | To maintain anhydrous conditions | High purity |

| TLC plates | Reaction monitoring | Silica gel 60 F₂₅₄ |

| Column Chromatography Silica | Purification | 230-400 mesh |

| Standard laboratory glassware | Reaction setup and workup | Oven-dried |

General Experimental Procedure

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-bromoazetidine (1.0 equiv.) and the chosen base (1.5 - 3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent via syringe.

-

Add the nucleophile (1.0 - 2.0 equiv.) to the stirring suspension.

-

Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted N-Boc-azetidine.

Caption: General workflow for nucleophilic substitution.

Protocols for Specific Nucleophile Classes

The optimal reaction conditions are highly dependent on the nature of the nucleophile. The following sections provide detailed protocols for common nucleophile classes.

Amine Nucleophiles (N-Arylation and N-Alkylation)

The reaction of N-Boc-3-bromoazetidine with primary and secondary amines provides access to a diverse range of 3-aminoazetidines.

-

Protocol for Aromatic Amines (e.g., Aniline):

-

Nucleophile: Aniline (1.2 equiv.)

-

Base: Cesium carbonate (Cs₂CO₃, 2.0 equiv.)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Temperature: 80-100 °C

-

Reaction Time: 12-24 hours

-

Work-up: Dilute with water and extract with ethyl acetate.

-

Purification: Column chromatography (Hexanes/Ethyl Acetate gradient).

-

Rationale: A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the aniline without competing in the substitution. DMF is an excellent polar aprotic solvent for this type of reaction.

-

-

Protocol for Aliphatic Amines (e.g., Benzylamine):

-

Nucleophile: Benzylamine (1.5 equiv.)

-

Base: Potassium carbonate (K₂CO₃, 2.5 equiv.)

-

Solvent: Acetonitrile (CH₃CN)

-

Temperature: 60-80 °C

-

Reaction Time: 8-16 hours

-

Work-up: Filter off the inorganic salts, concentrate the filtrate, and then perform a standard aqueous work-up.

-

Purification: Column chromatography (Dichloromethane/Methanol gradient).

-

Rationale: Aliphatic amines are generally more nucleophilic than aromatic amines, allowing for the use of a weaker base and a lower reaction temperature. Acetonitrile is a suitable polar aprotic solvent. An excess of the amine can sometimes be used as both the nucleophile and the base.

-

Thiol Nucleophiles (S-Arylation and S-Alkylation)

Thiols are excellent nucleophiles and readily displace the bromide to form 3-thioazetidines.

-

Protocol for Thiophenols:

-

Nucleophile: Thiophenol (1.1 equiv.)

-

Base: Potassium carbonate (K₂CO₃, 2.0 equiv.)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Temperature: Room temperature to 50 °C

-

Reaction Time: 2-6 hours

-

Work-up: Dilute with water and extract with ethyl acetate. The organic layer should be washed with a dilute aqueous base (e.g., 1M NaOH) to remove excess thiophenol.

-

Purification: Column chromatography (Hexanes/Ethyl Acetate gradient).

-

Rationale: The high nucleophilicity of the thiophenolate, generated in situ, allows for mild reaction conditions.

-

-

Protocol for Aliphatic Thiols (e.g., Benzyl Mercaptan):

-

Nucleophile: Benzyl mercaptan (1.2 equiv.)

-

Base: Sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0 °C to room temperature

-

Reaction Time: 1-4 hours

-

Work-up: Carefully quench with saturated aqueous ammonium chloride at 0 °C, followed by extraction with ethyl acetate.

-

Purification: Column chromatography (Hexanes/Ethyl Acetate gradient).

-

Rationale: Stronger bases like NaH are often used to deprotonate less acidic aliphatic thiols to generate the highly reactive thiolate. The reaction should be performed under strictly anhydrous conditions.

-

Oxygen Nucleophiles (O-Arylation and O-Alkylation)

The substitution with alcohols and phenols can be more challenging due to their lower nucleophilicity compared to amines and thiols.

-

Protocol for Phenols:

-

Nucleophile: Phenol (1.5 equiv.)

-

Base: Cesium carbonate (Cs₂CO₃, 2.5 equiv.)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Temperature: 100-120 °C

-

Reaction Time: 24-48 hours

-

Work-up: Dilute with water and extract with ethyl acetate. Wash the organic layer with 1M NaOH to remove excess phenol.

-

Purification: Column chromatography (Hexanes/Ethyl Acetate gradient).

-

Rationale: Higher temperatures and a strong base are required to facilitate the reaction with the less nucleophilic phenoxide.

-

-

Protocol for Alcohols (via Williamson Ether Synthesis approach):

-

Note: Direct substitution with alcohols is often low-yielding. A more reliable method is to first convert the alcohol to its alkoxide.

-

Deprotonation Step: To a solution of the alcohol (1.5 equiv.) in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.5 equiv., 60% dispersion in mineral oil). Stir for 30 minutes at 0 °C.

-

Substitution Step: Add a solution of N-Boc-3-bromoazetidine (1.0 equiv.) in anhydrous THF to the freshly prepared alkoxide solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: As described for aliphatic thiols.

-

Data Summary

The following table provides representative yields for the nucleophilic substitution on N-Boc-3-bromoazetidine with various nucleophiles under optimized conditions.

| Nucleophile | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | N-Boc-3-(phenylamino)azetidine | Cs₂CO₃ | DMF | 90 | 18 | 75-85 |

| Benzylamine | N-Boc-3-(benzylamino)azetidine | K₂CO₃ | CH₃CN | 70 | 12 | 80-90 |

| Thiophenol | N-Boc-3-(phenylthio)azetidine | K₂CO₃ | DMF | RT | 4 | 90-95 |

| Benzyl Mercaptan | N-Boc-3-(benzylthio)azetidine | NaH | THF | RT | 2 | 85-95 |

| Phenol | N-Boc-3-phenoxyazetidine | Cs₂CO₃ | DMF | 110 | 36 | 50-65 |

| Sodium Azide | N-Boc-3-azidoazetidine | - | DMSO | 50 | 6 | >90 |

| Potassium Acetate | N-Boc-3-acetoxyazetidine | - | DMF | 80 | 12 | 85-95 |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficiently active nucleophile- Inappropriate base or solvent- Low reaction temperature- Deactivated starting material | - Use a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols/thiols).- Switch to a more polar aprotic solvent (e.g., DMF or DMSO).- Increase the reaction temperature.- Ensure the N-Boc-3-bromoazetidine is of high purity. |

| Formation of Side Products | - Elimination reaction- Ring-opening of the azetidine- Over-alkylation of amine nucleophiles | - Use a non-nucleophilic, sterically hindered base.- Avoid overly harsh conditions (high temperatures, strong acids/bases).- Use a larger excess of the primary amine nucleophile to minimize dialkylation.[7] |

| Difficult Purification | - Co-elution of product and starting material- Presence of highly polar byproducts | - Optimize the solvent system for column chromatography.- Perform an acidic or basic wash during work-up to remove impurities.- Consider derivatization of the product to facilitate separation. |

Conclusion

The nucleophilic substitution on N-Boc-3-bromoazetidine is a robust and versatile method for the synthesis of a wide array of 3-substituted azetidines. By understanding the underlying SN2 mechanism and carefully selecting the appropriate reaction conditions based on the nucleophile's reactivity, researchers can efficiently generate novel and structurally diverse molecules. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this important transformation in the pursuit of new therapeutic agents.

References

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020).

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

-

Capitta, F., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common N-Boc-3-iodoazetidine Platform. Organic Process Research & Development, 25(7), 1716-1722. [Link]

-

Iškauskienė, M., et al. (2020). Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. Molecular Diversity, 25(4), 2347-2361. [Link]

-

Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

-

Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

-

Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 86-89. [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives. (2000).

-

Roth, B. L., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(16), 4627-4631. [Link]

-

Couty, F., et al. (2012). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Organic Letters, 14(17), 4556-4559. [Link]

-

GSC Online Press. (2021). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

ResearchGate. (2002). Nucleophilic Reactions in the N-Nitrooxazolidine Series. [Link]

-

Royal Society of Chemistry. (2021). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

-

Smith, A. B., et al. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Letters, 13(24), 6432-6435. [Link]

-

Clark, J. (2022). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. [Link]

-

Clark, J. (2022). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

-

ResearchGate. (2021). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

MDPI. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

-

Lorincz, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 796. [Link]

-

LibreTexts. (2023). What is Nucleophilic Substitution?. [Link]

-

Baran, P. S., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 84(19), 12536-12546. [Link]

-

Beilstein Journals. (2018). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. [Link]

-

PubMed. (2015). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. [Link]

-

Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). [Link]

Sources

Application Notes & Protocols: 3-Bromoazetidine as a Strategic Bioisostere for Piperidine in Drug Discovery

Introduction: The Quest for Novel Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of clinically approved drugs.[1] Its prevalence is due to its favorable physicochemical properties, including high aqueous solubility, metabolic stability, and its ability to engage in crucial hydrogen bonding interactions as a basic nitrogen center.[1] However, the very success of the piperidine motif can lead to challenges in developing novel chemical entities with unique intellectual property and optimized pharmacological profiles. This has driven the exploration of bioisosteres—chemical groups with similar steric and electronic properties that can modulate a molecule's activity and pharmacokinetics in a beneficial way.[2]

The azetidine ring, a four-membered saturated heterocycle, has emerged as a compelling bioisosteric replacement for piperidine.[3][4] Its unique structural features, such as high ring strain, a more pronounced three-dimensional (3D) exit vector, and conformational rigidity, offer medicinal chemists a powerful tool to escape "flatland" and improve drug-like properties.[3][4] Specifically, 3-bromoazetidine, particularly in its N-Boc protected form, serves as a versatile and strategically vital building block, enabling diverse functionalization to explore this valuable chemical space. This guide provides a detailed analysis of the azetidine-for-piperidine substitution strategy and offers robust protocols for the application of 3-bromoazetidine in drug development workflows.

The Azetidine Ring as a Piperidine Bioisostere: A Comparative Analysis

The rationale for replacing a piperidine with an azetidine is grounded in the fundamental differences in their size, shape, and electronic properties. This substitution can profoundly impact a compound's interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Physicochemical Property Modulation

The switch from a six-membered to a four-membered ring alters key molecular properties that govern a compound's behavior in a biological system. Azetidines generally lead to a reduction in molecular weight and lipophilicity (logP) while often improving aqueous solubility—all desirable traits in modern drug design.

| Property | Piperidine | Azetidine | Rationale for Change & Impact |

| Molecular Weight | 85.15 g/mol | 57.09 g/mol | Lower MW improves ligand efficiency (LE). |

| pKa (Conjugate Acid) | ~11.2[5] | ~10.5-11.0 | The pKa is similar, but can be subtly modulated by ring substitution. Azetidine basicity can be influenced by N-substituents and ring strain. |

| logP (Octanol/Water) | ~0.9[6] | ~0.1 | Reduced lipophilicity often correlates with improved aqueous solubility and a lower risk of off-target toxicity. |

| Solubility | Miscible | Miscible | Improved solubility can enhance bioavailability and ease of formulation.[3][7] |

| Fraction of sp³ Carbons (Fsp³) | 1.0 | 1.0 | High Fsp³ character is associated with increased clinical success rates. The azetidine scaffold maintains this desirable property.[3] |

Structural and Conformational Insights

The most significant impact of this bioisosteric switch lies in the structural and conformational changes.

-

Conformational Rigidity: Piperidine exists predominantly in a flexible chair conformation. In contrast, the azetidine ring is a more rigid, puckered structure. This rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.[3][4][8]

-

Three-Dimensionality: The bond angles of the azetidine ring direct substituents in distinct vectors compared to the equatorial/axial positions of a piperidine. This allows for a more precise exploration of three-dimensional space within a binding pocket, potentially uncovering new, high-affinity interactions.

-

Metabolic Stability: The piperidine ring is susceptible to metabolism, often through oxidation at positions adjacent to the nitrogen atom. The strained nature and different substitution pattern of the azetidine ring can alter its metabolic profile, sometimes leading to increased stability and a longer half-life.[1][3]

3-Bromoazetidine: A Key Synthetic Intermediate

For practical application, 3-bromoazetidine is most commonly handled as its N-Boc protected derivative, tert-butyl 3-bromoazetidine-1-carboxylate . The Boc group enhances stability, improves solubility in organic solvents, and directs reactivity.

Safety and Handling:

-

Appearance: Typically an off-white to yellow solid.

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11][12][13]

-

Storage: Store in a tightly closed container in a cool, dry place (often recommended at 2-8°C).[13]

Experimental Protocols and Methodologies

The true utility of N-Boc-3-bromoazetidine lies in its ability to serve as a scaffold for diversification. The bromine atom at the C3 position is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

Diagram: Synthetic Utility of N-Boc-3-Bromoazetidine

Caption: Synthetic pathways for diversifying N-Boc-3-bromoazetidine.

Protocol 1: C3-Functionalization via Nucleophilic Substitution (Synthesis of a 3-Aminoazetidine Derivative)

This protocol describes the displacement of the bromide with a primary amine. This is a foundational reaction for creating 3-aminoazetidine scaffolds, which are themselves valuable bioisosteres for 4-aminopiperidines.

Rationale: The reaction proceeds via a standard SN2 mechanism. A polar aprotic solvent like DMF or DMSO is used to solvate the reactants. An inorganic base like K₂CO₃ or a non-nucleophilic organic base like DIPEA is required to neutralize the HBr generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

Detailed Methodology:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-bromoazetidine (1.0 eq.).

-

Solvent & Base: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of ~0.2 M. Add potassium carbonate (K₂CO₃, 2.0 eq.) and the primary amine nucleophile (e.g., benzylamine, 1.2 eq.).

-

Reaction: Stir the mixture vigorously at 60-80°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove the DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-3-(benzylamino)azetidine.

Protocol 2: C3-Functionalization via Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

This protocol details the formation of a C-C bond at the C3 position, a key strategy for installing aryl or heteroaryl groups.

Rationale: The Suzuki coupling is a robust method for C-C bond formation. A palladium catalyst (e.g., Pd(dppf)Cl₂) is used to facilitate the catalytic cycle involving oxidative addition, transmetalation with the boronic acid, and reductive elimination. A base is essential for the transmetalation step. The choice of solvent and temperature is critical for reaction efficiency.

Detailed Methodology:

-

Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine N-Boc-3-bromoazetidine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).

-

Solvent & Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor progress by LC-MS (typically 6-18 hours).

-